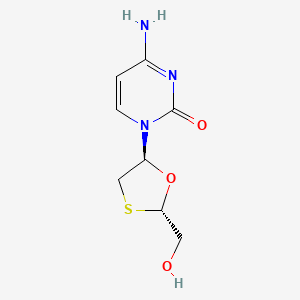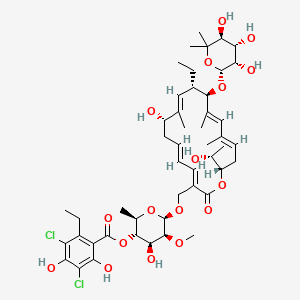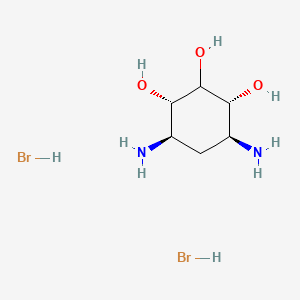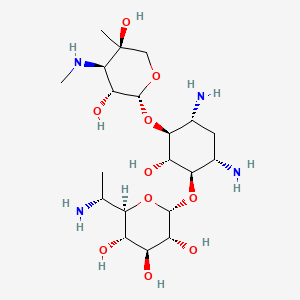
ラミブジン,(+/-)-トランス-
説明
Lamivudine, also known as 3TC, is a synthetic nucleoside analogue . It is used to treat Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV) . It is a reverse transcriptase inhibitor and works by blocking the HIV reverse transcriptase and hepatitis B virus polymerase .
Synthesis Analysis
Lamivudine is synthesized from L-menthyl glyoxalate hydrate . The synthesis involves two steps: esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration . The synthesis was carried out in two ways: a) from the esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration; and b) starting from the esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration .
Molecular Structure Analysis
Lamivudine is a cytosine analog . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase .
Chemical Reactions Analysis
Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .
Physical And Chemical Properties Analysis
Lamivudine is a small molecule with a molecular weight of 229.256 and a chemical formula of C8H11N3O3S . It is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) .
科学的研究の応用
抗レトロウイルス活性およびHERV阻害
ラミブジンは、in vitroおよび臨床神経学的試験の両方で効果的な抗HERV-K剤として調査されています {svg_1}。メラノーマ細胞株において、HERV-K PolおよびEnv遺伝子の発現をダウンレギュレートし、細胞生存率、移動性、およびコロニー形成能力を阻害します。重要なことに、正常なヒト上皮メラノサイトを温存しながら、悪性細胞を選択的に標的とします。
B型肝炎ウイルス(HBV)予防
ラミブジンはHBVに対しても有効です。 広く使用されているがん患者のHBV再活性化予防治療法です {svg_2}.
神経保護効果
抗レトロウイルス特性に加えて、ラミブジンは運動機能障害の軽減と短期記憶の改善に有望であることが示されています {svg_3}。これらの神経保護効果は、アルツハイマー病などの疾患に関連しています。
レトロトランスポジション阻害
ラミブジン治療は、レトロトランスポジション活性の低下と関連付けられています。 HeLa細胞を使用した実験では、LINE-1配列のレトロトランスポジションを減衰させました {svg_4}。この発見は、ゲノム安定性への潜在的な影響を強調しています。
作用機序
ラミブジンは、ウイルス逆転写酵素を阻害し、ウイルスの複製を阻害します。 フェロトーシス、アポトーシスを誘導し、細胞周期調節タンパク質を変更することもあります {svg_5}.
作用機序
- The compound is phosphorylated to active metabolites that compete for incorporation into viral DNA .
- It competes with natural substrate deoxyguanosine triphosphate, preventing further viral DNA synthesis .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Lamivudine is generally well-tolerated, with common side effects including headache, nausea, and fatigue . Serious side effects include liver disease, lactic acidosis, and worsening hepatitis B among those already infected . It is safe for people over three months of age and can be used during pregnancy .
将来の方向性
Lamivudine is currently indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection or for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation . It continues to be a crucial part of HIV and HBV treatment regimens, and ongoing research is focused on optimizing its use in various clinical scenarios .
生化学分析
Biochemical Properties
“Lamivudine, (+/-)-trans-” interacts with the viral reverse transcriptase enzyme, inhibiting its function and preventing the replication of the virus . It also interacts with other biomolecules such as the Hepatitis B virus (HBV) and the human immunodeficiency virus (HIV), blocking their replication and reducing their presence in the body .
Cellular Effects
“Lamivudine, (+/-)-trans-” has a significant impact on cellular processes. It influences cell function by inhibiting the replication of viruses within the cell, thereby reducing the viral load and the associated pathological effects . It also impacts cell signaling pathways and gene expression related to viral replication .
Molecular Mechanism
The molecular mechanism of action of “Lamivudine, (+/-)-trans-” involves its incorporation into the viral DNA by the reverse transcriptase enzyme. This results in premature termination of DNA synthesis, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, “Lamivudine, (+/-)-trans-” has shown to have long-term effects on cellular function, particularly in reducing the viral load over time . It has also demonstrated stability and minimal degradation, making it effective for prolonged use .
Dosage Effects in Animal Models
The effects of “Lamivudine, (+/-)-trans-” vary with different dosages in animal models. Lower doses are effective in reducing viral load, while higher doses can lead to adverse effects .
Metabolic Pathways
“Lamivudine, (+/-)-trans-” is involved in the metabolic pathways related to nucleoside metabolism. It interacts with enzymes involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
“Lamivudine, (+/-)-trans-” is transported within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
“Lamivudine, (+/-)-trans-” is localized within the cytoplasm of the cell, where it exerts its antiviral activity. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131086-22-1, 136846-20-3 | |
| Record name | Lamivudine, (+/-)-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAMIVUDINE, (±)-TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)



